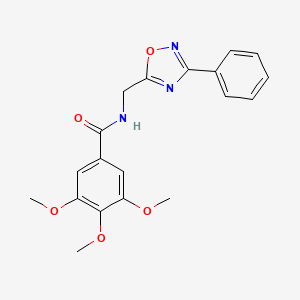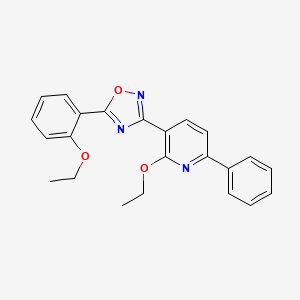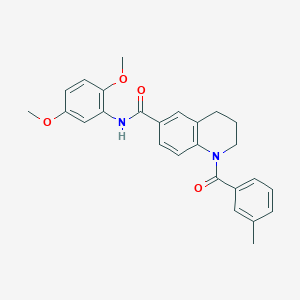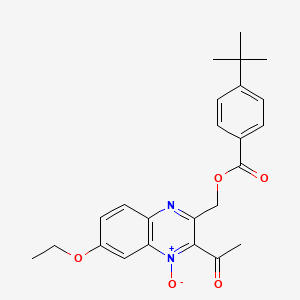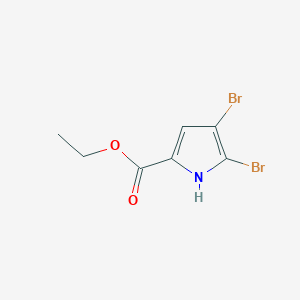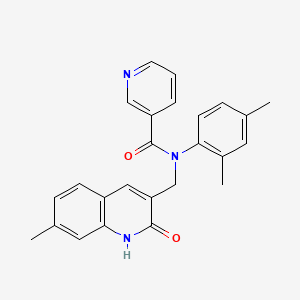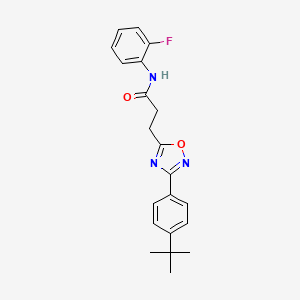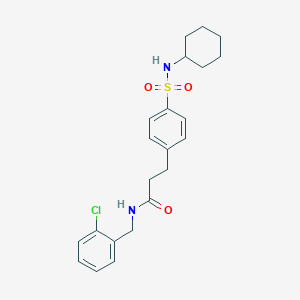
N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide
説明
N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide, also known as CB-1 antagonist, is a chemical compound that has been extensively researched for its potential therapeutic benefits. CB-1 antagonist works by blocking the cannabinoid receptor 1 (CB-1) in the brain, which is responsible for the psychoactive effects of cannabis.
作用機序
N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist works by blocking the N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide receptor in the brain, which is responsible for the psychoactive effects of cannabis. By blocking this receptor, N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist reduces the release of dopamine in the brain, which is responsible for the rewarding effects of cannabis. This leads to a reduction in food intake, body weight, and the rewarding effects of cannabis and opioids.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist has been shown to have various biochemical and physiological effects in the body. Studies have shown that N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist can reduce food intake and body weight by reducing the release of dopamine in the brain. N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist has also been shown to improve glucose metabolism and insulin sensitivity in diabetic patients.
実験室実験の利点と制限
One of the advantages of N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist is its potential use in various areas such as obesity, diabetes, addiction, and mental health disorders. N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist has been extensively researched for its potential therapeutic benefits in these areas. However, one of the limitations of N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist is its potential side effects, which include nausea, vomiting, and diarrhea.
将来の方向性
There are several future directions for N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist research. One area of research is the potential use of N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist in mental health disorders such as anxiety and depression. Studies have shown that N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist can reduce anxiety and improve mood in animal models. Another area of research is the potential use of N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist in cancer treatment. Studies have shown that N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist can inhibit the growth and proliferation of cancer cells in vitro. Further research is needed to determine the potential therapeutic benefits of N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist in these areas.
合成法
The synthesis of N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist involves the reaction of 2-chlorobenzylamine with 4-aminobenzenesulfonamide in the presence of triethylamine to form N-(2-chlorobenzyl)-4-aminobenzenesulfonamide. This intermediate is then reacted with 3-bromo-4-(cyclohexylamino)benzoic acid in the presence of potassium carbonate to form the final product, N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide.
科学的研究の応用
N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist has been extensively researched for its potential therapeutic benefits in various areas such as obesity, diabetes, addiction, and mental health disorders. Studies have shown that N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist can reduce food intake and body weight in obese individuals by blocking the N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide receptor in the brain. N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist has also been shown to improve glucose metabolism and insulin sensitivity in diabetic patients.
In addition, N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist has been studied for its potential use in addiction treatment, particularly for cannabis and opioid addiction. N-(2-chlorobenzyl)-3-(4-(N-cyclohexylsulfamoyl)phenyl)propanamide antagonist has been shown to reduce the rewarding effects of cannabis and opioids, making it a potential treatment option for addiction.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[4-(cyclohexylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c23-21-9-5-4-6-18(21)16-24-22(26)15-12-17-10-13-20(14-11-17)29(27,28)25-19-7-2-1-3-8-19/h4-6,9-11,13-14,19,25H,1-3,7-8,12,15-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEUDNKMUBWSDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145765 | |
| Record name | N-[(2-Chlorophenyl)methyl]-4-[(cyclohexylamino)sulfonyl]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
722467-74-5 | |
| Record name | N-[(2-Chlorophenyl)methyl]-4-[(cyclohexylamino)sulfonyl]benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=722467-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Chlorophenyl)methyl]-4-[(cyclohexylamino)sulfonyl]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





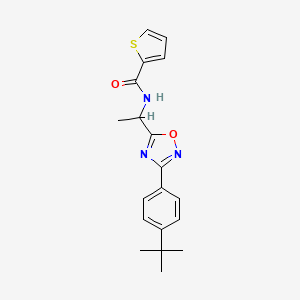
![N-(2,4-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7689026.png)

![1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide](/img/structure/B7689036.png)
